
3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, also known as MPT0B392, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been investigated.
Wissenschaftliche Forschungsanwendungen
Coordination Polymers Synthesis
This compound is utilized in the synthesis of coordination polymers. These polymers have a variety of applications, particularly in the field of materials science. They can be designed to feature specific properties such as porosity, which makes them useful for gas storage, separation processes, or catalysis .
Fluorescence Properties Study
Researchers have explored the fluorescence properties of coordination polymers that incorporate similar ligands. The compound could potentially be used to study the photoluminescence properties of new polymers, which is valuable in the development of optical and electronic devices .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound can be used to prepare other chemical entities. This is particularly relevant in pharmaceutical research where intermediates play a crucial role in the development of new drugs .
Photovoltaic Materials Development
The compound’s structure suggests potential applications in the development of photovoltaic materials. Its ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology .
Sensing and Detection Technologies
Due to its fluorescent properties, this compound could be applied in sensing technologies. It can be used to develop sensors that detect specific ions or molecules, which is important in environmental monitoring and diagnostics .
Catalysis
The compound’s structural features make it suitable for use as a catalyst in various chemical reactions. Catalysts are essential for increasing the efficiency and selectivity of chemical processes, which has implications for industrial chemistry and environmental sustainability .
Drug Design and Discovery
The molecular framework of this compound provides a basis for the design of new drugs. Its interactions with biological molecules can be studied to develop medications with targeted therapeutic effects .
Chemical Education and Research
Lastly, this compound can serve as a teaching tool in chemical education, demonstrating the synthesis and application of complex organic molecules. It also has a role in advancing fundamental research in organic chemistry .
Each of these applications demonstrates the versatility of the compound and its potential to contribute to various fields of scientific research. The compound’s unique structure and properties enable its use in a wide range of applications, from materials science to pharmaceuticals.
Optical Sensors for Environmental Monitoring
This compound’s structural similarity to other molecules used in optical sensors suggests potential use in environmental monitoring. For example, a related compound has been developed as an optical sensor for detecting trace amounts of water in acetonitrile . By extension, our compound could be tailored to detect other environmental pollutants.
Advanced Material Design
The compound’s ability to form coordination polymers can be leveraged in advanced material design. These materials can have unique mechanical, electrical, or thermal properties, making them suitable for use in high-performance applications .
Molecular Electronics
Molecules like this compound can be used in molecular electronics, where single molecules act as electronic components. Its stable structure and potential conductive properties make it a candidate for use in molecular wires or switches .
Anticancer Drug Research
Compounds with similar structures have been investigated for their anticancer properties. This compound could serve as a lead structure for the development of new anticancer agents, given its potential to interact with biological targets .
Chemical Sensors for Quality Control
The compound could be used to develop chemical sensors that ensure the quality and safety of food and pharmaceutical products. Its sensitivity to specific chemical changes can be harnessed to detect contaminants or degradation products .
Supramolecular Chemistry
In supramolecular chemistry, this compound could be used to build larger molecular assemblies. These assemblies have applications in nanotechnology, drug delivery systems, and the creation of new materials .
Nonlinear Optics
The compound’s structure is conducive to applications in nonlinear optics, which is the study of how light interacts with materials in a non-linear manner. This is important for developing new types of lasers and optical switches .
Bioimaging
Due to its fluorescent properties, this compound could be used in bioimaging techniques to visualize biological processes in real-time, aiding in medical diagnostics and research .
Eigenschaften
IUPAC Name |
3-methylsulfanyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c1-22-16-6-2-4-13(10-16)18(21)20-11-14-5-3-8-19-17(14)15-7-9-23-12-15/h2-10,12H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKSNWCKEVZLRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

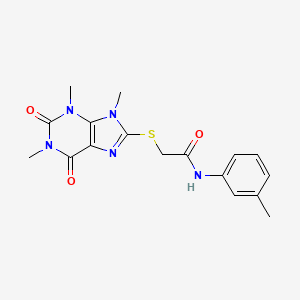
![1'-(Cyclobutanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2449343.png)
![5-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2449345.png)
![2-(3,4-dimethoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2449346.png)

![N-[(2-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2449354.png)
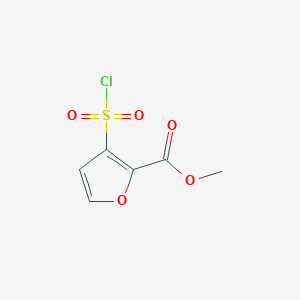
![(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2449356.png)

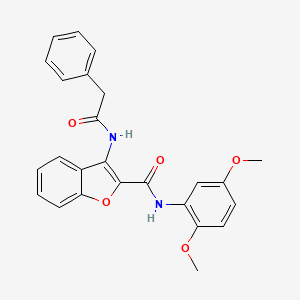
![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide](/img/structure/B2449359.png)
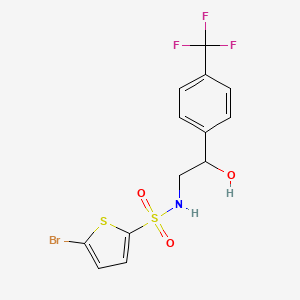
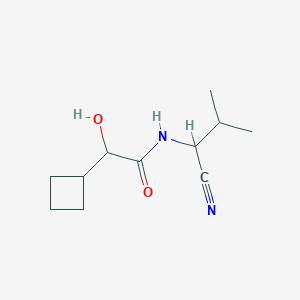
![3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2449363.png)